3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid physical and chemical properties
3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid physical and chemical properties
An In-depth Technical Guide to 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic Acid
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid. This compound integrates three key structural motifs: a piperazine ring, an isopropyl substituent, and a malonic acid monoamide backbone. As a functionalized piperazine, it belongs to a class of compounds widely regarded as a "privileged scaffold" in modern medicinal chemistry, valued for its versatile synthetic handles and favorable pharmacokinetic properties.[1][2] This document details its nomenclature, physicochemical characteristics, predicted reactivity, and potential synthetic pathways. It is intended for researchers, chemists, and drug development professionals who may utilize this molecule as a key building block or intermediate in the synthesis of novel therapeutic agents.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical entity is the foundation of all scientific investigation. The following table summarizes the key identifiers for 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid.
| Identifier | Value | Source |
| IUPAC Name | 3-oxo-3-(4-propan-2-ylpiperazin-1-yl)propanoic acid | [3] |
| CAS Number | 705942-83-2 | [3][4] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [3][4] |
| Canonical SMILES | CC(C)N1CCN(CC1)C(=O)CC(=O)O | [3] |
| InChIKey | NQFVSJRSPCZXTH-UHFFFAOYSA-N | [3] |
Core Physicochemical Properties
The physicochemical profile of a molecule governs its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.[2] The properties of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid are summarized below.
| Property | Value | Details and Scientific Context |
| Molecular Weight | 214.26 g/mol | A relatively low molecular weight, favorable for drug likeness according to Lipinski's Rule of Five.[3] |
| Topological Polar Surface Area (TPSA) | 60.85 Ų | This value suggests good potential for oral bioavailability and cell membrane permeability.[3] |
| XLogP3-AA (Lipophilicity) | -2.3 | The negative value indicates the compound is predominantly hydrophilic, which is expected due to the carboxylic acid and piperazine nitrogens.[3] This high polarity will dominate its solubility characteristics. |
| Hydrogen Bond Donors | 1 | The single carboxylic acid proton is the primary hydrogen bond donor.[3] |
| Hydrogen Bond Acceptors | 4 | The oxygens of the carbonyl and carboxyl groups, along with the two nitrogen atoms, can act as hydrogen bond acceptors.[3] |
| Rotatable Bond Count | 3 | A low number of rotatable bonds suggests a degree of conformational rigidity, which can be advantageous for specific receptor binding.[3] |
| pKa (Predicted) | ~4.0-5.0 (Carboxylic Acid)~8.0-9.0 (Piperazine N) | The carboxylic acid is expected to have a typical pKa. The piperazine ring contains two nitrogen atoms; the one connected to the isopropyl group is a tertiary amine and is basic.[5][6] The other nitrogen is part of an amide and is non-basic. The basicity of the tertiary amine is critical for forming salts, which can enhance solubility and stability.[5] |
| Solubility | Freely soluble in water (predicted) | As a zwitterionic compound with a low LogP, it is expected to be highly soluble in aqueous and polar protic solvents. Piperazine itself is freely soluble in water.[6][7] |
Chemical Structure and Reactivity Analysis
The reactivity of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid is dictated by its three primary functional groups: the carboxylic acid, the tertiary amide, and the tertiary amine within the piperazine ring.
Caption: Proposed two-step synthesis of the target compound.
Example Protocol: Esterification of the Carboxylic Acid
This protocol describes a general method for converting the title compound into its methyl ester, a common derivatization for modifying solubility or preparing for further reactions.
Objective: To synthesize Methyl 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoate.
Materials:
-
3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (1.0 eq)
-
Methanol (Anhydrous, ~20 volumes)
-
Sulfuric Acid (Concentrated, catalytic amount, e.g., 0.1 eq)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
Procedure:
-
Dissolution: Suspend 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Catalyst Addition: Cool the mixture in an ice bath. Slowly add the concentrated sulfuric acid dropwise. Causality Note: The reaction is exothermic; slow addition prevents overheating. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbon more electrophilic and susceptible to nucleophilic attack by methanol. [8]3. Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65°C) for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup - Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing saturated sodium bicarbonate solution to neutralize the excess acid.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3 x 20 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude ester via flash column chromatography.
Applications in Research and Drug Development
3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid is not an end-product but a valuable building block. Its structure is relevant to several areas of pharmaceutical research:
-
Scaffold for CNS Agents: The piperazine moiety is a well-known pharmacophore present in numerous drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants. [1][2]The isopropyl group and the propanoic acid linker allow for systematic modification to tune properties like lipophilicity and receptor binding affinity.
-
Linker Chemistry: The propanoic acid portion acts as a short, flexible linker. The terminal carboxylic acid can be used to attach the molecule to other pharmacophores, reporter tags, or solid supports for combinatorial chemistry.
-
Bioisostere for β-Diketones: Malonic acid amides can be considered bioisosteres of the β-diketo acid (DKA) moiety. [9][10]The DKA pharmacophore is a known metal-chelating motif found in potent inhibitors of enzymes like HIV-1 integrase. [9][10][11]This structural similarity suggests that derivatives of the title compound could be explored as potential enzyme inhibitors.
Conclusion
3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid is a hydrophilic, multifunctional chemical intermediate with significant potential in synthetic and medicinal chemistry. Its combination of a basic piperazine ring and an acidic carboxylic acid group provides two distinct, orthogonal handles for chemical modification. Understanding its core physicochemical properties, reactivity, and synthetic accessibility enables researchers to strategically incorporate this versatile scaffold into complex molecular designs for the development of novel bioactive compounds.
References
-
NextSDS. 3-(4-ISO-PROPYL-PIPERAZIN-1-YL)-3-OXO-PROPIONIC ACID. [Link]
-
MDPI. Design and Synthesis of Bis-amide and Hydrazide-containing Derivatives of Malonic Acid as Potential HIV-1 Integrase Inhibitors. [Link]
-
Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
Slideshare. What Is Piperazine derivatives?? Guide By shree ganesh chemicals. [Link]
-
ResearchGate. Design and Synthesis of Bis-amide and Hydrazide-containing Derivatives of Malonic Acid as Potential HIV-1 Integrase Inhibitors. [Link]
-
Semantic Scholar. Design and Synthesis of Bis-amide and Hydrazide-containing Derivatives of Malonic Acid as Potential HIV-1 Integrase Inhibitors. [Link]
-
Wikipedia. Piperazine. [Link]
-
ResearchGate. Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. [Link]
-
ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
Biomedical and Pharmacology Journal. Synthesis of Bis-Amide and Hydrazide Containing Derivatives of Malonic Acid and Thiophenoladducts of Acidhydrazones Derived from 2-[(N-acetyl) 2, 5-dichloroanilido] Acetohydrazide. [Link]
-
PubChem. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. [Link]
-
PubChem. 3-(4-Methylpiperazin-1-yl)propanoic acid. [Link]
-
Appchem. 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid. [Link]
-
Wikipedia. 3-Oxopropanoic acid. [Link]
-
Chemistry Stack Exchange. Is the name of this chemical 3-oxopropanoic acid?. [Link]
-
MDPI. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]
-
PubMed. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]
-
Mansoura University. Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. nextsds.com [nextsds.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. What Is Piperazine derivatives?? Guide By shree ganesh chemicals | PDF [slideshare.net]
- 8. jmcs.org.mx [jmcs.org.mx]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
